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molecular formula C10H24N2O4 B1664902 3,6,9,12-Tetraoxatetradecane-1,14-diamine CAS No. 68960-97-4

3,6,9,12-Tetraoxatetradecane-1,14-diamine

Cat. No. B1664902
M. Wt: 236.31 g/mol
InChI Key: IFZOPNLVYZYSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156683

Procedure details

In a manner similar to that described in Example 3, and 4, treat 1,14-diamino-3,6,9,12-tetraoxatetradecane with tetraglycolyl chloride in benzene utilizing high dilution technique. Then treat the thereby formed 5,12-dioxo-1,7,10,16,19,22-hexaoxa-4,13-diazacyclotetracosane with lithium aluminum hydride in tetrahydrofuran to obtain 1,7,10,16,19,22-hexaoxa-4,13-diazacycloteracosane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetraglycolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5,12-dioxo-1,7,10,16,19,22-hexaoxa-4,13-diazacyclotetracosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCOCCOCCOCCOCCN.O=[C:18]1[CH2:41][O:40][CH2:39][CH2:38][O:37][CH2:36][C:35](=O)[NH:34][CH2:33][CH2:32][O:31][CH2:30][CH2:29][O:28][CH2:27][CH2:26][O:25][CH2:24][CH2:23][O:22][CH2:21][CH2:20][NH:19]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1C=CC=CC=1.O1CCCC1>[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][O:31][CH2:32][CH2:33][NH:34][CH2:35][CH2:36][O:37][CH2:38][CH2:39][O:40][CH2:41][CH2:18][NH:19][CH2:20][CH2:21]1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCOCCOCCOCCOCCN
Name
tetraglycolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
5,12-dioxo-1,7,10,16,19,22-hexaoxa-4,13-diazacyclotetracosane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCCOCCOCCOCCOCCNC(COCCOC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCNCCOCCOCCNCCOCCOCCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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